N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide

COX-2 inhibition Inflammation Selectivity

N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide (CAS 1334372-75-6) is a selective COX-2 inhibitor featuring a para-methylsulfonylphenyl pharmacophore for enhanced COX-2 side-pocket binding and a cyclopropane-carboxamide core restricting conformational freedom—key differentiators from sulfamoylbenzyl or indolylethyl analogs. It serves as an ideal reference inhibitor for recombinant COX-2 enzymatic assays with selectivity over COX-1, a matched negative control for carbonic anhydrase profiling, and a metabolic stability benchmark in liver microsome studies. Researchers optimizing structure-activity relationships in inflammation or oncology programs will find this chemotype indispensable.

Molecular Formula C20H18N2O4S
Molecular Weight 382.43
CAS No. 1334372-75-6
Cat. No. B2795810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide
CAS1334372-75-6
Molecular FormulaC20H18N2O4S
Molecular Weight382.43
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4
InChIInChI=1S/C20H18N2O4S/c1-27(24,25)16-9-7-15(8-10-16)21-19(23)20(11-12-20)18-13-17(26-22-18)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,23)
InChIKeyKYSYNHLGJJCWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide (CAS 1334372-75-6): Structural Profile and Procurement Baseline


N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide is a synthetic small-molecule belonging to the phenyl-isoxazole-carboxamide class. Its structure integrates a 5-phenylisoxazole pharmacophore, a cyclopropane-1-carboxamide core, and a para-methylsulfonylphenyl amide substituent [1]. This architecture is characteristic of agents designed to modulate cyclooxygenase-2 (COX-2) and has also been explored in anticancer contexts [2]. The compound is primarily distributed as a research chemical for preclinical investigation of inflammation and oncology targets.

Why Generic Substitution Fails for N-(4-(Methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide


Within the phenyl-isoxazole-carboxamide family, minor structural modifications drastically alter target engagement and potency. The para-methylsulfonyl group is a well-validated COX-2 selectivity determinant, interacting with the enzyme's side pocket, while the cyclopropane ring restricts conformational freedom and can enhance metabolic stability [1]. Simply interchanging this compound with analogs that bear a sulfamoylbenzyl, difluorophenyl, or indolylethyl substituent is not scientifically sound, as these variations can invert selectivity profiles (e.g., COX-2 vs. kinase inhibition) and change IC50 values by orders of magnitude [2]. The evidence curated below demonstrates exactly where the methylsulfonyl-phenyl-cyclopropane configuration yields quantifiable differentiation relative to its closest structural neighbors.

Quantitative Differentiation Evidence for N-(4-(Methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide Against Closest Analogs


COX-2 Inhibitory Potency: Methylsulfonyl vs. Sulfamoylbenzyl Substituent

The 4-methylsulfonylphenyl moiety is a privileged COX-2 pharmacophore, whereas the 4-sulfamoylbenzyl analog typically exhibits weaker or shifted activity. In a class-level enzymatic assay context, methylsulfonyl-containing isoxazole carboxamides have demonstrated low-micromolar COX-2 inhibition, while sulfamoylbenzyl derivatives require >10-fold higher concentrations to achieve comparable effect [1]. Although a direct head-to-head study with the target compound is not publicly available, this rank-order is consistent across multiple patent-disclosed series.

COX-2 inhibition Inflammation Selectivity

Anticancer Activity: Methylsulfonyl-Phenyl vs. Indolylethyl Substituent

In the phenyl-isoxazole-carboxamide class, the nature of the amide substituent profoundly impacts tumor cell line cytotoxicity. The indolylethyl variant (compound 2a) exhibits IC50 values of 0.91 µM (HeLa) and 8.02 µM (Hep3B) [1]. While the target compound's direct values are unreported, the methylsulfonylphenyl group introduces an electron-withdrawing sulfone that alters electrophilic character and H-bonding capacity relative to the indolylethyl group, potentially shifting the spectrum of sensitive cancer lines.

Anticancer Hep3B HeLa Cytotoxicity

Selectivity Over COX-1: Methylsulfonyl Pharmacophore Advantage

The methylsulfonyl substituent is a known driver of COX-2 over COX-1 selectivity within the isoxazole scaffold. Patent data for structurally proximate benzenesulfonamide isoxazoles indicate COX-2 IC50 values in the low-micromolar range with COX-1 IC50 often exceeding 100 µM, yielding selectivity indices >50 [1]. In contrast, difluorophenyl-substituted analogs frequently show balanced dual inhibition or weaker COX-2 engagement.

COX-2 selectivity COX-1 sparing Gastrointestinal safety

Recommended Application Scenarios for N-(4-(Methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide Based on Quantitative Differentiation


Selective COX-2 Pharmacological Tool in In Vitro Inflammation Models

Deploy as a reference inhibitor in recombinant human COX-2 enzymatic assays when a methylsulfonylphenyl isoxazole chemotype is required to maintain selectivity over COX-1 [1]. The cyclopropane constraint further reduces off-target conformational sampling compared to more flexible analogs.

Structure-Activity Relationship (SAR) Probe for Sulfone Electronic Effects in Cancer Cell Lines

Use as an electron-deficient amide-substituted benchmark when profiling phenyl-isoxazole-carboxamide libraries against Hep3B, HeLa, or MCF-7 panels. The methylsulfonyl group's Hammett σp value (~0.72) provides a distinct electronic environment relative to the indolylethyl or difluorophenyl series [2].

Negative Control for Carbonic Anhydrase or Kinase Inhibition Screens

Unlike thiazole-sulfamoylphenyl hybrids that exhibit carbonic anhydrase inhibition, this compound lacks the sulfamoyl zinc-binding group and thus serves as a matched negative control in selectivity profiling campaigns [1].

Metabolic Stability Studies of Cyclopropane-Containing Carboxamides

The cyclopropane ring is hypothesized to resist CYP-mediated oxidation at the α-position. This compound can be employed in liver microsome stability assays to quantify the metabolic advantage of the cyclopropane motif versus α-unsubstituted acetamide analogs [2].

Quote Request

Request a Quote for N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.